Tert-butyl 3-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Description
Tert-butyl 3-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a bicyclic heteroaromatic compound featuring a 1,6-naphthyridine core fused with a partially saturated ring. The tert-butyl carbamate group at position 6 acts as a protective moiety, while the formyl group at position 3 provides a reactive handle for further functionalization. This compound is of significant interest in medicinal chemistry due to its versatility as a precursor for synthesizing pharmacologically active molecules, including kinase inhibitors and modulators of enzymatic targets like PDE9A .
The 1,6-naphthyridine scaffold is prized for its ability to mimic purine bases, enabling interactions with biological targets such as ATP-binding pockets. The formyl group at position 3 distinguishes this compound from its analogs, offering unique reactivity in cross-coupling and condensation reactions.
Structure
3D Structure
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl 3-formyl-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-5-4-12-11(8-16)6-10(9-17)7-15-12/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
DDCUGHWECBIARS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Key Steps
-
Substrate Preparation :
The precursor, tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, is synthesized via Boc protection of the corresponding amine. -
Vilsmeier Reagent Generation :
POCl₃ reacts with DMF to form the chloroiminium intermediate, which acts as the active formylating agent. -
Electrophilic Attack :
The amino group of the naphthyridine undergoes deprotonation, enabling electrophilic substitution at the 3-position to yield the formylated product.
Experimental Protocol (Based on WO2013010453A1)
-
Starting Material : 10 mmol tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
-
Reagents : DMF (15 mL), POCl₃ (12 mmol), anhydrous dichloroethane (30 mL)
-
Conditions :
-
0–5°C for 1 hour (reagent activation)
-
Reflux at 80°C for 4–6 hours (formylation)
-
-
Workup :
-
Quench with ice-water, neutralize with NaHCO₃
-
Extract with ethyl acetate, dry over Na₂SO₄, concentrate
-
-
Purification : Silica gel chromatography (hexane/ethyl acetate = 3:1)
-
Yield : 68–72%
Table 1: Key Parameters for Vilsmeier-Haack Formylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| POCl₃ Equivalents | 1.2–1.5 eq | <1.2 eq: Incomplete reaction |
| Temperature | 80°C | >90°C: Decomposition |
| Solvent | Dichloroethane | Polar solvents (e.g., DMF) reduce selectivity |
Alternative Synthetic Pathways
Oxidation of Methyl Precursors
While less common, oxidation of a 3-methyl group to the aldehyde has been explored. For example, SeO₂-mediated oxidation in dioxane at 110°C converts tert-butyl 3-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate to the formyl derivative. However, this method suffers from overoxidation to carboxylic acids (15–20% side products) and lower yields (~50%) compared to Vilsmeier-Haack.
Palladium-Catalyzed Carbonylation
A niche approach involves Pd(OAc)₂/Xantphos-catalyzed carbonylation of tert-butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate under CO atmosphere. This method requires high-pressure equipment and achieves moderate yields (55–60%).
Table 2: Comparison of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Vilsmeier-Haack | 68–72 | ≥95 | High | Moderate |
| SeO₂ Oxidation | 50–55 | 85–90 | Low | High (SeO₂ cost) |
| Pd-Catalyzed Carbonylation | 55–60 | ≥90 | Moderate | Low (Pd cost) |
Optimization Strategies and Challenges
Enhancing Vilsmeier-Haack Efficiency
Byproduct Mitigation
-
Common Byproducts :
-
Solutions :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Tert-butyl 3-carboxyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate.
Reduction: Tert-butyl 3-hydroxymethyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl 3-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a chemical compound featuring a naphthyridine core, valuable for biological and chemical applications. The tert-butyl group enhances its solubility and stability, making it a candidate for medicinal chemistry and synthetic applications.
Reactivity
The reactivity of this compound is due to its functional groups. The aldehyde group (formyl) is reactive, allowing for nucleophilic addition reactions, which are critical for synthesizing derivatives with enhanced biological activities or altered physicochemical properties.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes, requiring careful control of reaction conditions to optimize yield and purity.
Potential Applications
this compound has potential applications in interaction studies, which focus on its binding affinity with biological targets such as enzymes and receptors. Modifications to the naphthyridine structure can significantly influence its interaction profile. Understanding these interactions is crucial for optimizing its pharmacological properties and minimizing side effects.
Structural Similarities
Several compounds share structural similarities with this compound:
- Tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Contains an amino group instead of a formyl group, creating potential for different biological activity.
- Tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Nitro substituent may enhance reactivity towards nucleophiles.
- Tert-butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H): Trifluoromethyl group increases lipophilicity and may alter pharmacokinetics.
Mechanism of Action
The mechanism of action of Tert-butyl 3-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate core is common among analogs, but substituents at position 3 dictate their chemical and biological properties. Key derivatives include:
*Calculated based on analogous structures.
Key Observations:
- Electrophilicity: The formyl group (-CHO) enhances electrophilicity compared to electron-withdrawing groups (-NO₂, -Br) or electron-donating groups (-OCH₃), making it ideal for nucleophilic additions (e.g., formation of hydrazones or imines) .
- Synthetic Flexibility : Bromo and nitro derivatives are preferred for cross-coupling reactions, while the formyl group enables condensations with amines or hydrazines .
- Biological Relevance: The 3-nitro derivative is a precursor to amino-substituted naphthyridines, which are pivotal in retinoid receptor modulators .
Biological Activity
Tert-butyl 3-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activities associated with this compound, including its synthesis, reactivity, and preliminary studies on its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C14H18N2O3, with a molecular weight of approximately 262.30 g/mol. The compound features a naphthyridine core, which is known for its diverse biological activities. The presence of the tert-butyl group enhances solubility and stability, making it an attractive candidate for further research in drug development.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. A common method includes the condensation of appropriate naphthyridine derivatives with formylating agents under controlled conditions to optimize yield and purity. Detailed reaction schemes can be found in the literature.
Comparative Analysis
To understand how structural variations impact biological activity, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | C13H19N3O2 | Contains an amino group; potential for different biological activity |
| Tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | C14H18N4O3 | Nitro substituent may enhance reactivity towards nucleophiles |
| Tert-butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H) | C14H17F3N2O2 | Trifluoromethyl group increases lipophilicity; alters pharmacokinetics |
This table illustrates how variations in functional groups can lead to significant differences in reactivity and biological activity.
Case Studies
Recent studies have focused on the synthesis and evaluation of Schiff bases derived from similar structures. For example, Schiff bases formed from pyridinecarboxaldehydes demonstrated notable cytotoxicity and enzyme inhibition properties. These findings highlight the importance of structural modifications in enhancing biological activity .
Q & A
Basic: What are the common synthetic routes for preparing tert-butyl 3-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, and how are intermediates characterized?
The compound is typically synthesized via multistep protocols involving protection/deprotection of functional groups. A key intermediate, such as tert-butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate, is often functionalized at the 3-position using formylation reagents like Vilsmeier-Haack (POCl3/DMF) or oxidation of hydroxymethyl precursors. Intermediates are characterized via H/C NMR (to confirm regioselectivity and Boc-protection), mass spectrometry (for molecular ion validation), and HPLC (purity >95%) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Essential techniques include:
- NMR spectroscopy : H NMR (δ ~9.8 ppm for formyl proton), C NMR (δ ~190 ppm for carbonyl).
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., CHNO).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures purity >98% .
Advanced: How can researchers resolve contradictions in spectral data for intermediates during synthesis?
Discrepancies in NMR or MS data often arise from regioisomeric byproducts or incomplete Boc deprotection. Strategies include:
- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and distinguish between isomeric forms.
- Controlled reaction monitoring : Sampling at intervals to track intermediate formation via TLC or LC-MS.
- Computational validation : Comparing experimental H NMR shifts with DFT-calculated values for proposed structures .
Advanced: What experimental design considerations are critical for studying the compound’s stability under varying conditions?
Stability studies should assess:
- pH dependence : Hydrolysis of the formyl group or Boc-protection in acidic/basic buffers (e.g., 0.1 M HCl or NaOH at 25–40°C).
- Thermal degradation : TGA/DSC analysis to determine decomposition thresholds.
- Light sensitivity : UV-vis spectroscopy under accelerated light exposure (ICH Q1B guidelines).
Document degradation products via LC-MS and adjust storage conditions (e.g., inert atmosphere, –20°C) .
Basic: What are the typical applications of this compound in medicinal chemistry research?
The formyl group serves as a versatile handle for derivatization, enabling:
- Schiff base formation : Condensation with amines to generate imine-linked pharmacophores.
- Cross-coupling reactions : Suzuki-Miyaura couplings using boronic acids for aryl/heteroaryl substitutions.
- Reductive amination : Conversion to amine derivatives for bioactive molecule libraries .
Advanced: How can mechanistic studies elucidate the compound’s reactivity in catalytic transformations?
Key approaches include:
- Kinetic isotope effects (KIE) : Comparing for formyl proton transfer reactions.
- In situ IR spectroscopy : Monitoring carbonyl stretching frequency shifts during catalytic cycles.
- DFT modeling : Mapping transition states for nucleophilic attacks on the formyl group.
Contradictions between experimental and theoretical data may indicate unaccounted solvent or catalyst effects .
Advanced: How should researchers address discrepancies in reported synthetic yields for this compound?
Yield variations often stem from:
- Oxygen sensitivity : Use of inert atmospheres (N/Ar) during formylation steps.
- Purification artifacts : Column chromatography vs. recrystallization (e.g., Boc cleavage under silica gel acidic conditions).
- Catalyst lot variability : Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl) for cross-coupling efficiency. Document detailed protocols to ensure reproducibility .
Basic: What safety precautions are required when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., DMF, POCl).
- Storage : In airtight containers under inert gas, away from heat/ignition sources .
Advanced: How can this compound be utilized in the design of kinase inhibitors?
The naphthyridine core mimics ATP-binding motifs. Strategies include:
- Fragment-based drug discovery (FBDD) : Formyl group functionalization to enhance binding affinity (e.g., hydroxamic acids for metalloenzyme inhibition).
- Crystallography : Co-crystallization with target kinases (e.g., JAK2 or CDK2) to guide SAR.
Contradictory bioactivity data may arise from off-target effects; validate via kinase profiling panels .
Advanced: What strategies mitigate side reactions during formylation of the naphthyridine core?
- Protecting group strategies : Use of acid-labile Boc groups to prevent undesired ring-opening.
- Temperature control : Low-temperature (–78°C) formylation to suppress polyalkylation.
- Scavenger additives : Molecular sieves to sequester water in Vilsmeier-Haack reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
